Cas no 2138347-95-0 (3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-)

3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- structure
2138347-95-0 structure
Product Name:3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-
CAS No:2138347-95-0
MF:C10H8Cl3N3
MW:276.549618721008
CID:5268236
Update Time:2025-07-16

3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-
    • Inchi: 1S/C10H8Cl3N3/c1-15-10-6(14)3-16-9-5(12)2-4(11)8(13)7(9)10/h2-3H,14H2,1H3,(H,15,16)
    • InChI Key: XEINKTINZPFDPC-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(Cl)C(Cl)=CC=2Cl)C(NC)=C(N)C=1

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Additional information on 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-

Introduction to 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- (CAS No. 2138347-95-0)

3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 2138347-95-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and applications in drug development. The structural features of this compound, particularly its trichloro substitution pattern and the presence of a methyl group at the N4 position, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis and characterization of 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- involve sophisticated organic reactions and purification techniques. The trichloro substituents at the 5,6,8 positions enhance the electrophilicity of the quinoline core, making it a versatile intermediate for further functionalization. This compound has been studied for its potential role in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The N4-methyl group further fine-tunes its interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

In recent years, quinoline derivatives have been extensively explored for their antimicrobial, antiviral, and anticancer properties. The structural motif of 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- aligns well with this trend, as it combines the inherent bioactivity of quinolines with additional functional groups that can enhance binding affinity and selectivity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression. Additionally, its ability to cross cell membranes makes it a promising candidate for drug delivery systems targeting intracellular pathogens.

The 5,6,8-trichloro substitution pattern is particularly noteworthy as it introduces multiple sites for hydrogen bonding and hydrophobic interactions with biological targets. This feature is crucial for designing molecules that can effectively bind to proteins or nucleic acids with high specificity. The N4-methyl group further contributes to the compound's solubility and stability in various solvents commonly used in pharmaceutical formulations. These properties make 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

One of the most exciting areas of research involving this compound is its potential application in oncology. Quinoline derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes that play a critical role in tumor growth and metastasis. The structural features of 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl-, including its trichloro substituents and N4-methyl group, are thought to enhance its ability to bind to these targets with high affinity. Early preclinical studies have demonstrated promising results in cell culture models and animal studies.

Another area where this compound shows potential is in the treatment of infectious diseases. The antimicrobial activity of quinoline derivatives has been well-documented for decades. The introduction of additional chlorine atoms and a methyl group at the N4 position may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in viruses. This makes 3,4-Quinolinediamine, 5,6,8-trichloro-N4-methyl- a candidate for developing new antibiotics or antiviral drugs capable of overcoming existing resistance mechanisms.

The synthesis of 3,4-Quinolinediamine,5,6,8-trichloro-N4-methyl involves multi-step organic reactions starting from readily available precursors such as chlorinated quinoline intermediates. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to introduce the desired functional groups at specific positions on the quinoline core.

In conclusion,3,4-Quinolinediamine,5,6,8-trichloro-N4-methyl (CAS No. 2138347-95-0) is a structurally complex organic compound with significant potential in pharmaceutical applications。 Its unique chemical properties make it an attractive scaffold for developing novel therapeutic agents targeting various diseases。 Ongoing research continues to explore its biological activities and optimize its synthesis for industrial-scale production。 As our understanding of molecular interactions advances, compounds like this are poised to play a crucial role in next-generation drug development strategies。

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